Comparative CYP2C19 Inhibitory Potency of 1-Substituted Imidazoles
4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole demonstrates measurable inhibition of CYP2C19 in human microsomes, with a reported IC50 value of 10,000 nM (10 μM) [1]. This level of inhibition is notably lower than that observed for other 1-substituted imidazoles with shorter alkyl chains, which can exhibit IC50 values around 2 μM for related CYP isoforms like CYP2A6 and CYP2A13 [2]. This suggests a differentiated CYP inhibition profile influenced by the bulky trityl group and the chloroethyl chain length.
| Evidence Dimension | CYP2C19 Inhibition (IC50) |
|---|---|
| Target Compound Data | 10,000 nM (10 μM) |
| Comparator Or Baseline | 1-Substituted imidazoles with short alkyl chains (IC50 ~2,000 nM for CYP2A6/2A13) |
| Quantified Difference | Target compound is ~5-fold less potent (higher IC50) than short-chain analogs on a different CYP isoform; quantitative comparison to a direct CYP2C19 comparator is not available from current evidence. |
| Conditions | Human liver microsomes, preincubated for 5 minutes before substrate addition, measured after 10 minutes via LC/MS/MS |
Why This Matters
Quantifies a specific off-target activity relevant for drug-drug interaction risk assessment in preclinical development.
- [1] BindingDB. BDBM50069858 (CHEMBL3407774): Inhibition of CYP2C19 in human microsomes. IC50: 1.00E+4 nM. http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50069858. Accessed 21 Apr. 2026. View Source
- [2] Lilab-ECUST. 'Reference detail: 1-Substituted imidazoles bearing short alkyl chains displayed IC50 values of around 2 microM for both CYP2A6 and CYP2A13.' http://lilab-ecust.cn/. Accessed 21 Apr. 2026. View Source
